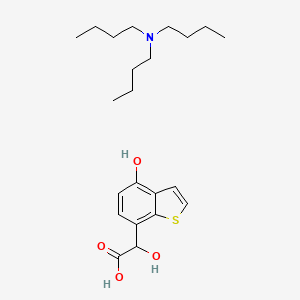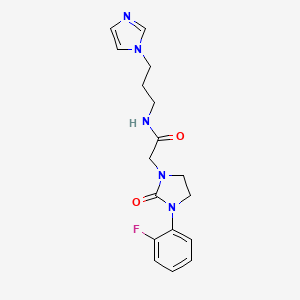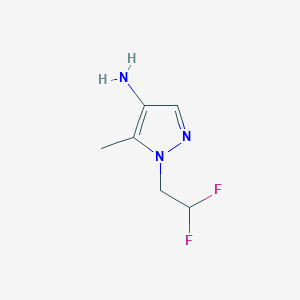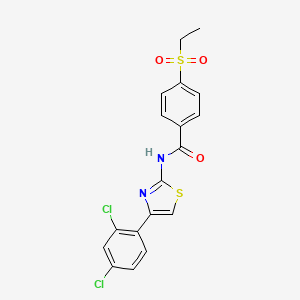
N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound involves complex organic structures, likely related to pharmacological research and chemical synthesis. Its components suggest it may have applications in materials science, medicinal chemistry, and organic synthesis, focusing on understanding its synthesis pathways, molecular structure, chemical and physical properties, excluding its drug usage, dosages, and side effects.
Synthesis Analysis
The synthesis of similar compounds often involves multistep chemical reactions, including acylation, esterification, and the use of catalysts to achieve desired structural features. For instance, the synthesis of benzothiazoles, a component of the compound, might involve catalytic reactions and specific conditions to introduce various functional groups or to construct the benzothiazole core itself. Such processes highlight the complexity and precision required in organic synthesis to obtain compounds with specific properties and functionalities (Chua et al., 1999).
Wissenschaftliche Forschungsanwendungen
Oxidation Products and Carcinogenic Activities
- Carcinogenic Aromatic Acethydroxamic Acids : Certain carcinogenic aromatic acethydroxamic acids, including N-hydroxy-N-acetyl derivatives of various amines and amides, are oxidized to form free nitroxide radicals. These radicals dismutate to yield N-acetoxy-N-acetylaminoarenes and nitrosoarenes, with relevance to carcinogenic activities of some aromatic amines and amides (Bartsch, Miller, & Miller, 1972).
Synthesis and Analgesic Activity
- Synthesis of 1-Benzofurans and 1-Benzothiophenes : The synthesis of 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines demonstrates the potential for creating compounds with significant analgesic activity (Rádl, Hezký, Konvička, & Krejci, 2000).
Antitumor Agents
- Antitumor 2-(4-Aminophenyl)benzothiazoles : Ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole are being developed as antitumor agents. One derivative has reached phase 1 clinical trials. These amines are activated into hydroxylamines and metabolized into esters, forming nitrenium ions responsible for cellular damage (Zhang et al., 2013).
Enzyme-Catalyzed Synthesis
- Synthesis of 1-Benzothiophen-2-amines : The enzyme-catalyzed synthesis of 1-benzothiophen-2-amines, with relevance to the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs, illustrates the use of these compounds in medicinal chemistry (Petrov, Popova, & Androsov, 2015).
Antimicrobial Activity
- 1,4 Benzothiazine Derivatives : The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetic acid and its derivatives demonstrates antimicrobial activity against various bacterial and fungal strains (Kalekar, Bhat, & Koli, 2011).
Fluorescent Chromism and Sensing
- ESIPT Fluorescent Chromism : The design of sulfonic acid-substituted 2-(2′-hydroxyphenyl)benzothiazole as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule demonstrates its potential as a sensing device for biologically important molecules like ammonia and histamine (Nakane et al., 2018).
Antibacterial and Antifungal Activity
- Schiff Base Compounds : Novel Schiff base compounds containing 2-hydroxy-4-pentadecylbenzaldehyde moieties were synthesized and showed antibacterial and antifungal activity, indicating potential applications in combating microbial infections (Naganagowda, Meijboom, & Petsom, 2014).
Eigenschaften
IUPAC Name |
N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXFFAZLHDTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)



![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)



![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)

